molecular formula C4H6N4O B022201 2-Aminoisocytosine CAS No. 100643-27-4

2-Aminoisocytosine

Cat. No.: B022201
CAS No.: 100643-27-4
M. Wt: 126.12 g/mol
InChI Key: SWELIMKTDYHAOY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Pyrimidine (B1678525) Derivatives

The journey into the world of pyrimidines began in the 19th century, with the first isolation of a pyrimidine derivative, alloxan, by Brugnatelli in 1818 through the oxidation of uric acid. However, it was the systematic study initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines, that laid the formal groundwork for pyrimidine chemistry. Pinner also coined the term "pyrimidin" in 1885. A pivotal moment came in 1900 when Gabriel and Colman first prepared the parent pyrimidine compound.

Early research was largely driven by the discovery of pyrimidine bases—cytosine, thymine, and uracil—as essential components of nucleic acids, the building blocks of life. This fundamental biological role spurred intense investigation into the synthesis and properties of a wide array of pyrimidine derivatives. Over the decades, research has evolved from basic structural elucidation and synthesis to the exploration of their vast therapeutic potential. The development of synthetic methodologies, such as the Biginelli reaction, has enabled the creation of diverse libraries of pyrimidine-containing compounds, leading to the discovery of their utility in various fields, including medicine and agriculture. medchemexpress.comresearchgate.netnih.gov

Significance of 2,4-Diamino-6-hydroxypyrimidine (B22253) in Contemporary Chemical and Biological Sciences

2,4-Diamino-6-hydroxypyrimidine has emerged as a particularly valuable compound in both chemical and biological research due to its unique structural features and reactivity. Its significance can be attributed to several key areas:

A Key Synthetic Intermediate: The molecule serves as a versatile building block in organic synthesis. chemicalbook.com Its functional groups—two amino groups and a hydroxyl group—allow for a variety of chemical transformations, making it a crucial precursor for the synthesis of more complex molecules. Notably, it is a key starting material for the production of various pharmaceuticals, including antiviral and anticancer drugs. openpr.com For instance, it is used in the synthesis of 2,4-diamino-6-chloropyrimidine, a primary raw material for creating Minoxidil. google.com Furthermore, research has demonstrated its use in the synthesis of novel 2,4-diaminopyrimidine (B92962) core-based derivatives with potential anti-tubercular activities. mdpi.com

Biological Activity as an Enzyme Inhibitor: In the realm of biological sciences, 2,4-Diamino-6-hydroxypyrimidine is recognized as a specific inhibitor of GTP cyclohydrolase I (GTPCH). medchemexpress.com This enzyme is the rate-limiting step in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, including nitric oxide synthases (iNOS). By inhibiting GTPCH, 2,4-Diamino-6-hydroxypyrimidine effectively blocks the synthesis of BH4 and subsequently suppresses the production of nitric oxide (NO). medchemexpress.com This inhibitory action has made it an important tool for studying the physiological and pathological roles of BH4 and NO in various cellular processes. Research has shown its ability to downregulate the expression of iNOS protein and mRNA. nih.gov

Material Science Applications: Beyond its biological and synthetic roles, 2,4-Diamino-6-hydroxypyrimidine is finding applications in material science. Studies have explored its use as a corrosion inhibitor for mild steel in acidic environments. researchgate.net Additionally, it has been incorporated into novel polymer structures, such as poly(azomethine-urethane), to create fluorescent probes for the selective detection of metal ions like Cu(2+) in aqueous solutions. nih.govresearchgate.net

The multifaceted nature of 2,4-Diamino-6-hydroxypyrimidine underscores its importance in advancing various scientific disciplines.

Current State of Research and Emerging Areas for 2,4-Diamino-6-hydroxypyrimidine

The investigation into 2,4-Diamino-6-hydroxypyrimidine continues to be an active area of research, with a focus on expanding its applications and optimizing its use. The global market for this compound is projected to see steady growth, reflecting its increasing demand in the pharmaceutical and chemical industries. openpr.com

Drug Discovery and Development: A significant portion of current research is dedicated to leveraging 2,4-Diamino-6-hydroxypyrimidine as a scaffold for the design and synthesis of new therapeutic agents. ontosight.ai Scientists are actively developing novel derivatives with enhanced biological activities. For example, recent studies have focused on creating thieno[2,3-d]pyrimidine-based analogues as potential antifolates, which are compounds that interfere with the action of folic acid and are used in cancer chemotherapy. lmaleidykla.lt The synthesis of derivatives targeting Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR) is another promising avenue in the search for new anti-TB drugs. nih.gov

Advanced Materials: The development of novel materials incorporating 2,4-Diamino-6-hydroxypyrimidine is an emerging field. Its ability to form Schiff bases and participate in polymerization reactions opens up possibilities for creating new functional polymers with unique optical and chemical properties. nih.govresearchgate.net These materials could find applications in sensing, catalysis, and electronics.

Process Optimization and Green Chemistry: As the industrial demand for 2,4-Diamino-6-hydroxypyrimidine grows, so does the need for more efficient, economical, and environmentally friendly synthesis methods. google.com Research is ongoing to improve existing synthetic routes and develop new ones that reduce waste and energy consumption. For instance, recent patents describe optimized processes for the preparation of its derivatives, highlighting the commercial interest in this compound. google.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
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InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
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Canonical SMILES

C1=C(N=C(NC1=O)N)N
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Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
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Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
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DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
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Molecular Weight

126.12 g/mol
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Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
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CAS No.

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
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Record name 2-Aminoisocytosine
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 2,6-diamino-
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Record name 2,6-diamino-1H-pyrimidin-4-one
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Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
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Synthetic Methodologies and Advanced Chemical Synthesis of 2,4 Diamino 6 Hydroxypyrimidine and Its Derivatives

Classical Synthesis Routes and Mechanistic Investigations

The traditional synthesis of 2,4-diamino-6-hydroxypyrimidine (B22253) and its analogs has largely relied on cyclization reactions to construct the core pyrimidine (B1678525) ring, followed by functionalization at specific positions.

Cyclization Reactions for Pyrimidine Ring Formation

The most common and well-established method for synthesizing 2,4-diamino-6-hydroxypyrimidine involves the condensation of guanidine (B92328) with an active methylene (B1212753) compound, typically a cyanoacetate (B8463686) derivative. orgsyn.orgchemicalbook.comtsijournals.com A widely cited procedure involves the reaction of guanidine hydrochloride or guanidine nitrate (B79036) with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or sodium methoxide (B1231860). orgsyn.orgchemicalbook.compatsnap.com

The reaction proceeds via a cyclization mechanism. Initially, the base abstracts a proton from the α-carbon of ethyl cyanoacetate, generating a carbanion. This nucleophilic carbanion then attacks the carbon atom of the guanidine, which is rendered electrophilic by the electron-withdrawing nature of the adjacent nitrogen atoms. Subsequent intramolecular cyclization and elimination of ethanol (B145695) lead to the formation of the pyrimidine ring. researchgate.net The reaction is typically carried out under reflux conditions in an alcoholic solvent. orgsyn.orgchemicalbook.com The final product, 2,4-diamino-6-hydroxypyrimidine, is then isolated by acidification and precipitation. orgsyn.orgchemicalbook.com

This classical approach has been modified and optimized over the years to improve yields and purity. For instance, different bases and solvents have been explored to enhance the reaction efficiency. orgsyn.orgpatsnap.com

Table 1: Classical Synthesis of 2,4-Diamino-6-hydroxypyrimidine

Reactant 1 Reactant 2 Base Solvent Yield Reference
Guanidine hydrochloride Ethyl cyanoacetate Sodium ethoxide Ethanol 80-82% orgsyn.org
Guanidine nitrate Methyl cyanoacetate Sodium methoxide Methanol (B129727) 95% chemicalbook.com
Guanidine hydrochloride Ethyl cyanoacetate Sodium methoxide Methanol 96.2% patsnap.com

Regioselective Functionalization at Pyrimidine Positions

Once the 2,4-diamino-6-hydroxypyrimidine core is synthesized, further modifications can be introduced at various positions of the pyrimidine ring to generate a diverse range of derivatives. The hydroxyl group at the C6 position is a key site for functionalization.

A common strategy involves the conversion of the hydroxyl group into a chloro group by treatment with phosphorus oxychloride (POCl₃). nih.govgoogle.com This chlorination step transforms the relatively unreactive hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. nih.gov For example, the resulting 2,4-diamino-6-chloropyrimidine can react with various nucleophiles, such as amines and alkoxides, to introduce different substituents at the C6 position. nih.gov

Functionalization at the C5 position is another important avenue for creating derivatives. For instance, nitrosation of 2,4-diamino-6-hydroxypyrimidine at the C5 position can be achieved using sodium nitrite (B80452) in an acidic medium, yielding 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. tsijournals.com This nitroso derivative can then be reduced to an amino group, which can be further modified. tsijournals.com A patented method describes the acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide (B127407) and water to produce 2,4-diamino-6-hydroxy-5-formamidopyrimidine. google.com

Modern Synthetic Approaches and Innovations

In recent years, there has been a significant shift towards developing more efficient, sustainable, and innovative methods for the synthesis of 2,4-diamino-6-hydroxypyrimidine and its derivatives.

Catalytic Methods in 2,4-Diamino-6-hydroxypyrimidine Synthesis

Catalytic methods have emerged as powerful tools in pyrimidine synthesis, offering advantages such as milder reaction conditions and improved selectivity. While the classical synthesis often relies on stoichiometric amounts of base, modern approaches explore the use of catalysts to drive the reactions.

For the derivatization of the pyrimidine ring, transition metal-catalyzed cross-coupling reactions have proven to be highly effective. For example, the Suzuki reaction, catalyzed by palladium complexes, has been employed to introduce aryl groups at the C5 position of pyrimidine derivatives. nih.gov

Furthermore, innovative catalytic systems are being developed for specific transformations. A novel methodology for the N-oxidation of 6-chloro-2,4-diaminopyrimidine utilizes hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. This catalytic oxidation is a crucial step in the synthesis of therapeutically active compounds.

Green Chemistry Principles in Pyrimidine Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.inpowertechjournal.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. powertechjournal.com

One key aspect of green chemistry in this context is the use of environmentally benign solvents, with water being an attractive option. jmaterenvironsci.com For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully carried out in aqueous media. jmaterenvironsci.com

Solvent-free reaction conditions, such as mechanochemistry or "grindstone chemistry," represent another green approach. researchgate.netnih.gov These methods often lead to shorter reaction times, high yields, and simplified work-up procedures. nih.gov For example, the iodination of pyrimidine derivatives has been achieved under solvent-free conditions using solid iodine and silver nitrate. nih.gov

Microwave-assisted and ultrasound-assisted syntheses are also gaining prominence as energy-efficient techniques that can accelerate reaction rates and improve yields in pyrimidine synthesis. rasayanjournal.co.injmaterenvironsci.com

Stereoselective Synthesis of Chiral 2,4-Diamino-6-hydroxypyrimidine Analogs

The synthesis of chiral derivatives of 2,4-diamino-6-hydroxypyrimidine is of significant interest due to the potential for stereospecific interactions with biological targets. One reported method for achieving this involves the reaction of 2,4-diamino-6-chloropyrimidine with chiral building blocks. nih.gov

For example, the sodium salt of (S)- or (R)-2,3-isopropylideneglycerol can be reacted with 2,4-diamino-6-chloropyrimidine to introduce a chiral side chain at the C6 position. nih.gov This nucleophilic substitution reaction proceeds with retention of the stereochemistry of the chiral auxiliary, providing access to enantiomerically enriched pyrimidine analogs. nih.gov

Synthesis of Substituted 2,4-Diamino-6-hydroxypyrimidine Derivatives

The chemical scaffold of 2,4-diamino-6-hydroxypyrimidine serves as a versatile starting point for the synthesis of a wide array of substituted derivatives. These modifications are crucial for modulating the pharmacological properties of the resulting compounds. Key to this is the initial conversion of the hydroxyl group into a more reactive leaving group, typically a halogen, which then allows for a variety of subsequent substitution reactions.

A foundational step in the derivatization of 2,4-diamino-6-hydroxypyrimidine is its conversion to 2,4-diamino-6-chloropyrimidine. This is most commonly achieved through a chlorination reaction using phosphorus oxychloride (POCl₃). mdpi.compatsnap.com In a typical laboratory-scale procedure, 2,4-diamino-6-hydroxypyrimidine is treated with an excess of phosphorus oxychloride and heated. mdpi.compatsnap.com One method involves heating the mixture at 97°C for 17 hours, followed by a careful quenching of the reaction with ice water and subsequent heating to 90°C for one hour to hydrolyze any remaining reactive species. mdpi.com The pH is then adjusted to 8 with a base like sodium hydroxide, and the product is extracted with an organic solvent such as ethyl acetate (B1210297). mdpi.com This process can yield the desired 2,4-diamino-6-chloropyrimidine in high purity and good yield, often around 85%, without the need for chromatographic purification. mdpi.com

Another approach involves reacting 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride at a higher temperature of 105°C for 6 hours. patsnap.com After the reaction, excess POCl₃ is removed by evaporation. The subsequent workup involves quenching with an alcohol, such as ethanol or methanol, which is considered a safer alternative to water. patsnap.comgoogle.com This is followed by the addition of an organic solvent like ethyl acetate or acetone (B3395972) to precipitate the product as its hydrochloride salt. patsnap.com The free base of 2,4-diamino-6-chloropyrimidine can then be obtained by neutralizing the hydrochloride salt with a base like ammonia (B1221849) water. patsnap.comgoogle.com This method has been reported to produce yields ranging from 73% to 82%. google.com

Comparison of Synthetic Methods for 2,4-Diamino-6-chloropyrimidine
ParameterMethod 1Method 2
ReagentPOCl₃POCl₃
Temperature97°C105°C
Reaction Time17 hours6 hours
Quenching AgentIce WaterAlcohols (e.g., ethanol, methanol)
Yield~85%73-82%
Reference mdpi.com patsnap.comgoogle.com

The chlorine atom in 2,4-diamino-6-chloropyrimidine is a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 6-position of the pyrimidine ring.

For instance, alkoxides can be used as nucleophiles to introduce new ether linkages. In one synthetic scheme, sodium hydride (NaH) is used to deprotonate an alcohol, such as (S)-2,3-isopropylideneglycerol, in a solvent like dry dimethyl sulfoxide (B87167) (DMSO). mdpi.com The resulting alkoxide then displaces the chloride on 2,4-diamino-6-chloropyrimidine at an elevated temperature (e.g., 90°C) to form the corresponding 6-substituted ether derivative in good yield (77%). mdpi.com Similarly, various substituted methanols can be converted to their corresponding nucleophiles and reacted with 2,4-diamino-6-chloropyrimidine to yield a range of 2,4-diamino-6-substituted pyrimidines with moderate to good yields (61–79%). mdpi.com

Amines can also act as nucleophiles. For example, the reaction of 2,6-diamino-4-chloro-pyrimidine N-oxide with an excess of piperidine (B6355638) at reflux temperature leads to the substitution of the chlorine atom to form 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. google.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the pyrimidine ring. researchgate.netnih.govmdpi.com The Suzuki coupling typically involves the reaction of a halide (in this case, 2,4-diamino-6-chloropyrimidine) with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

This methodology has been successfully applied to synthesize 6-aryl-2,4-diaminopyrimidines. researchgate.net The reaction is often carried out using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as cesium carbonate (Cs₂CO₃) in a solvent like dioxane. researchgate.net These reactions can provide moderate yields of the desired aryl-substituted pyrimidines. researchgate.net

Research has also focused on optimizing conditions for these coupling reactions. For instance, microwave-assisted Suzuki couplings have been explored to accelerate reaction times and improve yields. mdpi.com The choice of solvent, base, and palladium catalyst/ligand system is critical for the success and regioselectivity of the coupling. nih.govmdpi.com For dichloropyrimidines, it has been noted that coupling often occurs preferentially at the 4-position. nih.gov

Key Components in Suzuki Coupling of Halogenated Pyrimidines
ComponentExamplesFunctionReference
Aryl Halide2,4-Diamino-6-chloropyrimidineElectrophilic partner researchgate.net
Organoboron ReagentArylboronic acidsNucleophilic partner researchgate.netlibretexts.org
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyzes the cross-coupling reaction researchgate.netorganic-chemistry.org
BaseCs₂CO₃, K₂CO₃, KFActivates the organoboron reagent researchgate.netmdpi.comorganic-chemistry.org
SolventDioxane, Toluene, Ethanol/Water mixturesSolubilizes reactants and facilitates the reaction researchgate.netnih.gov

Scale-Up and Industrial Production Research

Transitioning from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, yield, and environmental impact. Research in this area focuses on process optimization and the development of sustainable manufacturing methods.

A key focus of process optimization is to maximize the yield of 2,4-diamino-6-hydroxypyrimidine and its derivatives while minimizing production costs and simplifying procedures. google.com The initial synthesis of 2,4-diamino-6-hydroxypyrimidine itself can be optimized. One high-yield method involves the condensation of guanidine and ethyl cyanoacetate using sodium ethoxide as a base in ethanol. orgsyn.orgchemicalbook.com After refluxing, the product is isolated by acidification, with reported yields between 80-82%. orgsyn.org Another reported method using guanidine nitrate and methyl cyanoacetate with sodium methoxide in methanol claims a yield of up to 95%. chemicalbook.com

For the subsequent chlorination to 2,4-diamino-6-chloropyrimidine, optimization efforts aim to reduce the amount of excess reagents, simplify the workup, and improve safety. The use of alcohol-based quenching instead of water is one such safety and process improvement. google.com This method can also facilitate the recovery of byproducts, adding to the cost-effectiveness. google.com The development of procedures that yield a pure product without the need for column chromatography is a significant step in process optimization, as it reduces solvent usage and processing time. mdpi.com

Modern chemical manufacturing places a strong emphasis on sustainability. This includes reducing the use of hazardous reagents, minimizing waste generation, and developing more environmentally friendly processes. In the context of 2,4-diamino-6-hydroxypyrimidine synthesis, this involves moving away from methods that produce large amounts of waste, such as those requiring significant quantities of base for neutralization and large volumes of solvent for extraction. google.com

The development of methods that use catalytic amounts of reagents, such as the palladium-catalyzed cross-coupling reactions, is a step towards more sustainable synthesis. Furthermore, exploring the use of renewable resources and biorefinery approaches could provide cost-effective and sustainable starting materials for chemical synthesis in the future. mdpi.com For example, hydrolysates from lignocellulosic biomass can be a source of sugars and other organic molecules that could potentially be used as precursors in chemical synthesis. mdpi.com While not directly applied to 2,4-diamino-6-hydroxypyrimidine synthesis in the reviewed literature, these broader trends in green chemistry are relevant to the future of its industrial production.

Advanced Spectroscopic and Analytical Characterization in 2,4 Diamino 6 Hydroxypyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,4-Diamino-6-hydroxypyrimidine (B22253) in solution. Both ¹H-NMR and ¹³C-NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: In ¹H-NMR spectra of 2,4-Diamino-6-hydroxypyrimidine, specific chemical shifts are observed for the different protons in the molecule. For instance, a spectrum recorded in water at a pH of 7.0 shows a prominent peak at 4.95 ppm. nih.gov The protons of the amino groups and the hydroxyl group, as well as the proton on the pyrimidine (B1678525) ring, each exhibit characteristic resonances that can be assigned based on their electronic environment and coupling interactions.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. nih.govspectrabase.com Each carbon atom in the pyrimidine ring and any substituent groups will have a distinct chemical shift, allowing for the complete assignment of the carbon framework. SpectraBase provides access to ¹³C-NMR data for 2,4-Diamino-6-hydroxypyrimidine, often with tentative assignments for the observed peaks. spectrabase.com

Table 1: Representative NMR Data for 2,4-Diamino-6-hydroxypyrimidine
NucleusSolventFrequencyChemical Shift (ppm)Reference
¹HWater (pH 7.0)600 MHz4.95 nih.gov
¹³CPolysolVarian CFT-20Varies spectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The FT-IR spectrum of 2,4-Diamino-6-hydroxypyrimidine reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. nih.govresearchgate.netijfans.org For example, the N-H stretching vibrations of the amino groups are typically observed in the high-frequency region. The C=O stretching of the pyrimidinone tautomer and various ring vibrations also give rise to distinct peaks. nih.govijfans.org

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.govresearchgate.net The combination of IR and Raman data allows for a more complete vibrational assignment, aided by theoretical calculations such as Density Functional Theory (DFT) simulations. nih.gov These simulations can predict vibrational wavenumbers and help in the detailed interpretation of the experimental spectra. nih.gov

Table 2: Selected Vibrational Frequencies for 2,4-Diamino-6-hydroxypyrimidine
TechniqueVibrational ModeFrequency (cm⁻¹)IntensityReference
FT-IRRing breathing, ν(C—C)760very very strong ijfans.org
FT-RamanRing breathing, ν(C—C)790very strong ijfans.org
FT-IR-1055medium strong ijfans.org
FT-Raman-1035strong ijfans.org

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of 2,4-Diamino-6-hydroxypyrimidine. scbt.comuni.lu This technique provides crucial information for confirming the identity of the compound and for structural elucidation.

When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. chemguide.co.uklibretexts.org For 2,4-Diamino-6-hydroxypyrimidine, the molecular weight is 126.12 g/mol . scbt.comrsc.org The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns can reveal structural details of the molecule. whitman.edu For amines, a common fragmentation is the α-cleavage of an alkyl radical. miamioh.edu

Different ionization techniques and mass analyzers can be employed, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com GC-MS is suitable for volatile and semi-volatile compounds, while LC-MS is used for a wider range of analytes. mdpi.comlpdlabservices.co.uk

Table 3: Predicted Collision Cross Section (CCS) Values for 2,4-Diamino-6-hydroxypyrimidine Adducts
Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺127.06144122.2 uni.lu
[M+Na]⁺149.04338132.0 uni.lu
[M-H]⁻125.04688122.0 uni.lu
[M+NH₄]⁺144.08798140.4 uni.lu
[M+K]⁺165.01732129.0 uni.lu

UV-Visible Spectroscopy for Electronic Transitions and Adsorption Studies

UV-Visible spectroscopy is employed to study the electronic transitions within the 2,4-Diamino-6-hydroxypyrimidine molecule. nih.govunchainedlabs.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of 2,4-Diamino-6-hydroxypyrimidine typically shows absorption bands in the ultraviolet region, which can be influenced by factors such as solvent polarity and pH. nih.govnih.gov For instance, the absorption spectrum of a related compound, 2-amino-4-chloro-6-methoxypyrimidine, was recorded in ethanol (B145695) and water solutions in the range of 200-400 nm. researchgate.net Studies on similar pyrimidine derivatives have shown that absorption bands between 234–676 nm can be characteristic of alkaloids, flavonoids, and phenolic compounds. nih.gov

Table 4: UV-Vis Absorption Data for a Methanolic Extract of a Plant Containing Pyrimidine Derivatives
Peak NumberWavelength (nm)Absorbance (a.u.)Reference
12262.7 nih.gov
2240- nih.gov
3256- nih.gov
4296- nih.gov
5312- nih.gov
6404- nih.gov
7462- nih.gov
8530- nih.gov
9604- nih.gov
106580.3 nih.gov

Note: This data is from a complex plant extract but illustrates the typical range of absorption for related compounds.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of 2,4-Diamino-6-hydroxypyrimidine and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. lpdlabservices.co.ukmdpi.com For 2,4-Diamino-6-hydroxypyrimidine, HPLC can be used to determine its purity, with some commercial suppliers specifying purities of 99.91%. selleckchem.com The retention time of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate) is a key identifying parameter.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comlpdlabservices.co.uk It is particularly useful for the analysis of volatile and semi-volatile compounds. lpdlabservices.co.uk In one study analyzing a methanolic extract, 4,5-Diamino-2-hydroxypyrimidine was identified as a component using GC-MS. wjpls.org

Advanced Surface Analysis Techniques (SEM, EDS, TOF-SIMS, XPS) in Application-Specific Research

In research applications involving surfaces or thin films, a variety of advanced surface analysis techniques can be employed to characterize 2,4-Diamino-6-hydroxypyrimidine.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of the sample's surface. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is a highly sensitive surface analysis technique that provides detailed molecular information about the outermost layers of a sample. phi.comnih.govresearchgate.net It can be used to identify organic species and their lateral distribution on a surface. phi.com

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition and chemical state information from the surface of a material. phi.comnih.gov The combination of XPS and TOF-SIMS can be particularly powerful for characterizing organic surfaces and contaminants. phi.com

Crystallography (X-ray Diffraction) for Solid-State Structure Determination

Research has shown that the optimized geometrical parameters obtained from theoretical calculations, such as the B3LYP method, are in good agreement with experimental X-ray diffraction data for 2,4-Diamino-6-hydroxypyrimidine. nih.gov This indicates that computational models can accurately predict the solid-state structure of the molecule.

Mechanistic Investigations of 2,4 Diamino 6 Hydroxypyrimidine in Biological Systems

Enzymatic Inhibition and Regulatory Mechanisms

GTP Cyclohydrolase I (GCH1) Inhibition by 2,4-Diamino-6-hydroxypyrimidine (B22253)

2,4-Diamino-6-hydroxypyrimidine (DAHP) is recognized as a selective and specific inhibitor of GTP cyclohydrolase I (GCH1), the enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of pterins. medchemexpress.comcaymanchem.comselleckchem.com The inhibition of GCH1 by DAHP has been a critical tool for researchers to investigate the biological roles of de novo tetrahydrobiopterin (B1682763) (BH4) synthesis. nih.govnih.gov Initially, it was presumed that DAHP acted as a direct competitive inhibitor of the GCH1 substrate, guanosine (B1672433) triphosphate (GTP). nih.gov However, further research has revealed a more complex, indirect mechanism of inhibition. nih.govresearchgate.net

Studies using purified recombinant proteins have demonstrated that potent inhibition of GCH1 by DAHP does not occur through a direct interaction with the enzyme itself. nih.govresearchgate.net Instead, the inhibitory action is contingent upon the presence of another protein, the GTP cyclohydrolase feedback regulatory protein (GFRP). nih.govresearchgate.net This indicates that DAHP leverages the cell's natural feedback inhibition system to exert its effect. nih.gov At higher concentrations, however, DAHP can also directly compete with GTP for binding to the enzyme. nih.gov

Role of GTP Cyclohydrolase Feedback Regulatory Protein (GFRP) in 2,4-Diamino-6-hydroxypyrimidine's Inhibitory Potency

The inhibitory potency of 2,4-Diamino-6-hydroxypyrimidine is critically dependent on the GTP cyclohydrolase feedback regulatory protein (GFRP). nih.govnih.govrndsystems.com GFRP is the essential component that facilitates the feedback inhibition of GCH1 by the pathway's end-product, BH4. nih.gov Research has shown that DAHP mimics BH4 by engaging this GFRP-dependent feedback inhibitory mechanism. nih.gov

The inhibition of GCH1 by DAHP is significantly more potent in the presence of GFRP. rndsystems.com The mechanism involves DAHP binding to GFRP, which then interacts with GCH1 to reduce its enzymatic activity. nih.govresearchgate.net This interaction is reversible, as the presence of L-phenylalanine (L-Phe) can fully reverse the inhibition of GCH1 caused by the DAHP/GFRP complex, a characteristic also shared with BH4/GFRP inhibition. nih.govresearchgate.net Consequently, the inhibitory effect of DAHP in a biological system is predicted to be most significant in cells that have high expression levels of GFRP and low concentrations of L-Phe. nih.govresearchgate.net The molar ratio of GFRP to GCH1 is a key determinant of the potency of DAHP's inhibition, with maximal repression observed at a 5:1 GFRP:GCH1 ratio. researchgate.net

Table 1: Effect of GFRP on DAHP-Mediated GCH1 Inhibition

Condition GCH1 Activity Key Finding Citation
DAHP alone Minimal Inhibition Potent inhibition by DAHP is not a result of direct interaction with GCH1. nih.govresearchgate.net
DAHP + GFRP Significant Inhibition Inhibition occurs via an indirect mechanism requiring GFRP. nih.govresearchgate.net

Impact on Tetrahydrobiopterin (BH4) Synthesis and Downstream Pathways

By inhibiting GCH1, 2,4-Diamino-6-hydroxypyrimidine effectively blocks the de novo synthesis of tetrahydrobiopterin (BH4). medchemexpress.comselleckchem.comrndsystems.comnih.gov This action leads to a rapid and significant decrease in BH4 levels in various tissues, with the exception of the brain, likely due to poor penetration of the blood-brain barrier. selleckchem.com The reduction in BH4 has profound effects on downstream pathways that rely on this critical cofactor. selleckchem.com

BH4 is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases (which are involved in the synthesis of neurotransmitters like serotonin) and nitric oxide synthases (NOS). nih.gov Administration of DAHP has been shown to deplete gastrointestinal serotonin (B10506) by inducing a deficiency in BH4. medchemexpress.com In human umbilical vein endothelial cells (HUVECs), treatment with DAHP leads to a significant reduction in BH4 levels. medchemexpress.com The IC₅₀ value for the inhibition of BH4 biosynthesis in HUVECs is approximately 0.3 mM. caymanchem.comchemicalbook.com The depletion of BH4 through GCH1 inhibition by DAHP has been utilized as a research strategy to induce analgesia in models of neuropathic pain, highlighting the role of BH4 in pain signaling. nih.gov

Influence on Nitric Oxide Synthase (NOS) Activity and Nitric Oxide Production

A major consequence of DAHP-induced BH4 depletion is the suppression of nitric oxide synthase (NOS) activity and the subsequent reduction in nitric oxide (NO) production. medchemexpress.comrndsystems.com BH4 is an essential cofactor for all isoforms of NOS, and its availability is crucial for the enzyme's proper function. selleckchem.comnih.govnih.gov A lack of BH4 can lead to "uncoupling" of NOS, where the enzyme produces superoxide (B77818) radicals instead of NO. nih.gov

DAHP has been shown to effectively block NO production in various cell types, including chicken peritoneal macrophages, cytokine-activated fibroblasts, smooth muscle cells, and endothelial cells. medchemexpress.comselleckchem.comdocumentsdelivered.com This suppression of NO production is a direct result of BH4 synthesis being blocked. selleckchem.comnih.gov Interestingly, some studies suggest that DAHP can also down-regulate the expression of inducible NOS (iNOS) protein and mRNA through a BH4-independent mechanism, indicating a more complex interaction than simply cofactor depletion. selleckchem.comnih.govdocumentsdelivered.com Short-term administration of DAHP can be used to selectively inhibit iNOS-dependent effects, as seen in studies where it prevented lipopolysaccharide (LPS)-induced decreases in glomerular filtration rate by inhibiting iNOS. jci.org

Cellular and Molecular Interactions

Effects on Vascular Cell Adhesion Molecule 1 (VCAM-1) Expression

2,4-Diamino-6-hydroxypyrimidine has been found to influence the expression of Vascular Cell Adhesion Molecule 1 (VCAM-1), a key protein involved in inflammatory processes. medchemexpress.comnih.gov In human umbilical vein endothelial cells (HUVECs) treated with pro-inflammatory cytokines like TNF-α and IFN-γ, which normally increase both BH4 synthesis and VCAM-1 expression, DAHP treatment significantly reduces the levels of both. medchemexpress.comnih.gov

Table 2: Research Findings on DAHP's Effect on VCAM-1

Cell Type Treatment Effect of DAHP Proposed Mechanism Citation
HUVEC TNF-α and IFN-γ Reduced VCAM-1 and BH4 levels BH4-independent; suppression of NF-κB accumulation in the nucleus. medchemexpress.comnih.gov

Modulation of NF-κB Pathways

2,4-Diamino-6-hydroxypyrimidine (DAHP) has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In human umbilical vein endothelial cells (HUVECs), treatment with DAHP significantly suppressed the cytokine-induced accumulation of the NF-κB p65 subunit in the nucleus. nih.gov This suppression of NF-κB nuclear translocation is a key mechanism by which DAHP reduces the expression of downstream inflammatory mediators. nih.gov Specifically, the reduction in nuclear NF-κB levels is associated with decreased protein synthesis of vascular cell adhesion molecule-1 (VCAM-1) and GTP cyclohydrolase I (GTPCH). nih.gov

This inhibitory effect on the NF-κB pathway suggests that DAHP's anti-inflammatory actions may extend beyond its well-known role as an inhibitor of tetrahydrobiopterin (BH4) synthesis. nih.gov The modulation of NF-κB by DAHP points to a broader impact on cellular signaling cascades that govern inflammation.

Impact on Cytokine-Induced Cellular Responses

2,4-Diamino-6-hydroxypyrimidine (DAHP) significantly influences cellular responses to pro-inflammatory cytokines. nih.gov In human umbilical vein endothelial cells (HUVECs), DAHP has been observed to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) that is induced by cytokines like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov This effect is noteworthy because the dose-response curves for DAHP's suppression of VCAM-1 and its inhibition of tetrahydrobiopterin (BH4) synthesis are markedly different, suggesting that the reduction in VCAM-1 expression occurs through a BH4-independent mechanism. nih.gov

Further evidence for this independence is that supplementation with sepiapterin, which restores BH4 levels, fails to rescue the DAHP-induced suppression of VCAM-1. nih.gov Moreover, DAHP reduces VCAM-1 levels even when stimulated by TNF-α alone, a condition that does not induce BH4 production. nih.gov In murine macrophages, DAHP has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) mRNA and protein in a manner that is also independent of BH4. nih.gov This indicates that DAHP possesses a novel mechanism of action beyond its function as a cofactor antagonist. nih.gov

In chicken macrophages, DAHP demonstrates a dose-dependent reduction in nitric oxide (NO) production. medchemexpress.com This compound also impacts cytokine and chemokine release, with studies showing it can modulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. frontiersin.org

Table 1: Effect of 2,4-Diamino-6-hydroxypyrimidine on Cytokine-Induced Cellular Responses

Cell Type Stimulus Measured Response Effect of DAHP Reference
Human Umbilical Vein Endothelial Cells (HUVECs) TNF-α and IFN-γ VCAM-1 expression Suppression nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) TNF-α and IFN-γ BH4 levels Reduction nih.gov
Murine Peritoneal Macrophages Interferon-gamma iNOS mRNA and protein expression Suppression nih.gov
Chicken Peritoneal Macrophages & HD11 cell line Not specified Nitric Oxide (NO) production Dose-dependent reduction medchemexpress.com
THP-1 cells Lipopolysaccharide (LPS) TNF-α and IL-1β secretion Significant suppression frontiersin.org

Interactions with Nucleic Acids (DNA and RNA) and Proteins

The interactions of 2,4-diamino-6-hydroxypyrimidine (DAHP) are primarily understood through its role as a specific inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in pterin (B48896) synthesis. selleckchem.comrndsystems.com This interaction prevents the de novo synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthase (NOS). rndsystems.com The inhibition of GCH1 is more potent in the presence of the GTP cyclohydrolase feedback-regulatory protein (GFRP). rndsystems.com

Beyond its enzymatic inhibition, DAHP's effects on gene expression suggest interactions with the machinery of transcription. In murine macrophages, DAHP suppresses the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. nih.gov Similarly, in human umbilical vein endothelial cells (HUVECs), it reduces the mRNA levels of VCAM-1 and GCH1. nih.gov These findings imply that DAHP can influence the transcriptional regulation of specific genes, although the direct binding to DNA or RNA has not been the primary focus of these studies. The modulation of mRNA levels points towards an indirect interaction with nucleic acids, likely mediated by its effects on signaling pathways like NF-κB that control gene transcription. nih.gov

Some studies have explored how other molecules, like the cathelicidin (B612621) LL-37, can bind to extracellular DNA and RNA, facilitating their uptake and increasing signaling through Toll-like receptors (TLRs). mdpi.com While not directly about DAHP, this highlights a potential mechanism for small molecules to influence nucleic acid-related processes. The primary documented interaction of DAHP remains with the protein GCH1, leading to downstream effects on cellular signaling and gene expression. selleckchem.comrndsystems.com

Cellular Uptake and Distribution Studies

Studies investigating the cellular uptake and distribution of 2,4-diamino-6-hydroxypyrimidine (DAHP) have revealed tissue-specific differences. Following administration, DAHP causes a rapid decrease in tetrahydrobiopterin (BH4) levels in various tissues, with a half-life of less than 12 hours. selleckchem.com This indicates that the compound is distributed to and active within these tissues. However, an exception to this is the brain, where DAHP appears to have poor penetration, resulting in no effect on brain serotonin levels. selleckchem.com

The reduction in BH4 levels is transient, returning to the normal range within 24 hours after the cessation of DAHP administration. selleckchem.com This suggests that the local biosynthesis of BH4 is a dynamic process that can quickly recover once the inhibitor is cleared. selleckchem.com In cell culture models, such as with human umbilical vein endothelial cells (HUVECs), DAHP is used in the culture medium, implying its uptake by the cells to exert its inhibitory effects on intracellular enzymes like GTP cyclohydrolase I. nih.govcaymanchem.com The IC₅₀ for the inhibition of BH4 biosynthesis in HUVEC cells is approximately 0.3 mM, indicating the concentration at which it effectively enters the cells and acts on its target. caymanchem.com

Studies on Specific Cell Lines (e.g., Human Umbilical Vein Endothelial Cells, Chicken Macrophages)

2,4-Diamino-6-hydroxypyrimidine (DAHP) has been investigated in several specific cell lines to elucidate its biological effects, particularly in the context of inflammation and cardiovascular biology.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model for studying endothelial dysfunction, a key factor in cardiovascular diseases. mdpi.comresearchgate.net In HUVECs, DAHP has been shown to reduce the synthesis of both tetrahydrobiopterin (BH4) and the expression of vascular cell adhesion molecule-1 (VCAM-1) when the cells are stimulated with pro-inflammatory cytokines. nih.gov Notably, DAHP's suppression of VCAM-1 expression appears to be independent of its effects on BH4 synthesis. nih.gov This is supported by the finding that DAHP also suppresses the nuclear accumulation of the NF-κB p65 subunit, indicating a direct impact on inflammatory signaling pathways. nih.gov The IC₅₀ value for the inhibition of BH4 biosynthesis by DAHP in HUVECs is approximately 0.3 mM. caymanchem.com

Chicken Macrophages: Research on chicken macrophages, including the avian MC29 virus-transformed macrophage cell line HD11 and peritoneal macrophages (PECs), has demonstrated that DAHP can suppress nitric oxide (NO) production in a dose-dependent manner. medchemexpress.com Furthermore, studies on the chicken macrophage cell line HD11 have shown that peptides derived from chicken cathelicidin-2 (CATH-2) can modulate inflammatory responses. nih.gov While not a direct study of DAHP, this research highlights the utility of this cell line in investigating immunomodulatory compounds. DAHP's ability to inhibit GTP cyclohydrolase I also has implications for the function of inducible nitric oxide synthase (iNOS) in these cells. medchemexpress.com

Table 2: Summary of 2,4-Diamino-6-hydroxypyrimidine Effects on Specific Cell Lines

Cell Line Key Findings Reference
Human Umbilical Vein Endothelial Cells (HUVECs) Suppresses cytokine-induced VCAM-1 expression and nuclear accumulation of NF-κB (p65). Reduces BH4 synthesis. nih.gov
Chicken Macrophages (HD11 cell line and PECs) Exhibits a dose-dependent reduction in nitric oxide (NO) production. medchemexpress.com

Therapeutic and Biomedical Research Applications of 2,4 Diamino 6 Hydroxypyrimidine

Research in Antimicrobial and Anticancer Therapies

While many pyrimidine (B1678525) derivatives are investigated for their therapeutic potential, research on 2,4-Diamino-6-hydroxypyrimidine (B22253) itself has revealed specific applications. The compound was initially identified as an inhibitor of the biopterin-dependent growth of the protozoan Crithidia fasciculate, highlighting its potential in antimicrobial research. medchemexpress.com

The broader class of diaminopyrimidines has been a fertile ground for drug discovery in oncology. For instance, various substituted 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and evaluated for their anticancer properties. These compounds often act as potent inhibitors of dihydrofolate reductase, an enzyme critical for cell division, and have shown significant activity against various carcinoma models in preclinical studies. nih.govnih.gov Research has also focused on creating novel pyrimidine derivatives that can induce apoptosis and inhibit signaling pathways crucial for cancer cell proliferation, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. Although these studies often involve more complex derivatives, the foundational 2,4-diaminopyrimidine structure is key to their activity.

Neuroscience Research and Nitric Oxide Signaling

A primary focus of DAHP research is its effect on nitric oxide (NO) signaling in the nervous system. Nitric oxide is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow. Its production by nitric oxide synthase (NOS) is dependent on the cofactor tetrahydrobiopterin (B1682763) (BH4).

As a specific inhibitor of GTP cyclohydrolase I, DAHP effectively blocks the synthesis of BH4. medchemexpress.comscbt.comcaymanchem.com This action has been shown to suppress the production of nitric oxide in various cell types, including endothelial cells and smooth muscle cells. medchemexpress.com This inhibitory effect allows researchers to investigate the myriad roles of the BH4/NO pathway in both normal physiological processes and pathological conditions within the nervous system.

Investigation of Effects on Brain Serotonin (B10506) Levels

Serotonin, a key neurotransmitter for mood and cognitive function, also requires a BH4-dependent enzyme, tryptophan hydroxylase, for its synthesis. Research using DAHP has been instrumental in clarifying the role of BH4 in serotonin production in different parts of the body.

Studies have shown that administration of DAHP has no significant effect on brain serotonin levels, which is presumed to be due to the compound's poor penetration of the blood-brain barrier. medchemexpress.com However, the same research demonstrated that DAHP leads to a notable depletion of serotonin in the gastrointestinal tract, a major site of serotonin production and storage. medchemexpress.com This differential effect underscores the localized nature of BH4 synthesis and its importance in peripheral versus central nervous system functions.

Role in Pain Modulation and Visceral Pain Studies

The involvement of nitric oxide in pain and inflammation makes DAHP a useful tool for studying these processes. Research into the gastrointestinal toxicity of non-steroidal anti-inflammatory drugs (NSAIDs) has utilized DAHP to elucidate the role of NO.

In studies on rats, pretreatment with 2,4-Diamino-6-hydroxypyrimidine was found to prevent the formation of intestinal ulcers induced by the NSAID indomethacin. nih.gov The protective effect was linked to the inhibition of nitric oxide radical (NO•) formation, which appears to be a key factor in the later pathogenic stages of NSAID-induced intestinal damage. nih.gov These findings suggest that targeting the BH4/NO pathway could be a strategy for mitigating certain types of visceral damage and pain.

Study Focus Model Key Finding with DAHP Reference
NSAID-induced enteropathyRatPrevented indomethacin-induced intestinal ulcers by inhibiting NO• formation. nih.gov

Studies on Neonatal Meningitis

Neonatal meningitis remains a devastating condition characterized by inflammation of the meninges surrounding the infant brain and spinal cord. nih.gov A critical aspect of this inflammation is the activation of endothelial cells and the expression of adhesion molecules that allow inflammatory cells to enter the central nervous system.

While direct studies of DAHP in neonatal meningitis models are not prominent, its known mechanisms of action are highly relevant to the underlying pathology of neuroinflammation. Research has shown that DAHP can suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on human umbilical vein endothelial cells (HUVEC) that have been stimulated by pro-inflammatory cytokines. nih.gov This suppression was found to occur at least partially by inhibiting the activation of the transcription factor NF-κB, a central regulator of inflammation. nih.gov By blocking these inflammatory pathways, DAHP serves as a research tool to understand mechanisms that could be targeted to reduce the neuroinflammatory damage seen in conditions like neonatal meningitis.

Immunomodulatory Research

The ability of 2,4-Diamino-6-hydroxypyrimidine to modulate the production of nitric oxide extends to its significant role in immunological studies, particularly concerning the function of macrophages.

Suppression of Nitric Oxide Production in Macrophages

Macrophages are key immune cells that, when activated, produce large amounts of nitric oxide as a defense mechanism against pathogens. However, excessive NO production can also contribute to inflammatory tissue damage.

Research has demonstrated that DAHP causes a dose-dependent reduction in nitric oxide production in both chicken peritoneal macrophages and an avian macrophage cell line. medchemexpress.com This effect is a direct consequence of DAHP's inhibition of GTP cyclohydrolase I, thereby limiting the BH4 cofactor necessary for inducible nitric oxide synthase (iNOS) activity in these immune cells. This makes DAHP a valuable agent for studying the role of macrophage-derived NO in both protective immunity and inflammatory diseases.

Cell Type Effect of DAHP Mechanism Reference
Chicken Peritoneal MacrophagesDose-dependent reduction in NO productionInhibition of GTP cyclohydrolase I, limiting BH4 for iNOS medchemexpress.com
Avian Macrophage Cell Line (HD11)Dose-dependent reduction in NO productionInhibition of GTP cyclohydrolase I, limiting BH4 for iNOS medchemexpress.com
Human Umbilical Vein Endothelial Cells (HUVEC)Suppression of cytokine-induced VCAM-1 expressionPartial suppression of NF-κB activation nih.gov

Influence on Fc-gamma Receptor I (CD64) Expression

The Fc-gamma receptor I (FcγRI), also known as CD64, is a high-affinity receptor for the Fc portion of IgG antibodies and plays a crucial role in various immune responses. wikipedia.orgplos.org It is constitutively expressed on myeloid cells like macrophages and monocytes and can be induced on other immune cells by cytokines. wikipedia.orgnih.gov Research into the modulation of CD64 expression is vital for understanding and potentially treating autoimmune diseases, neuropathies, and cancer. nih.gov

While direct studies on the influence of 2,4-Diamino-6-hydroxypyrimidine on CD64 expression are not extensively documented in the provided results, the compound's known immunomodulatory effects suggest a potential indirect influence. For instance, DAHP has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) mRNA and protein in murine macrophages in a BH4-independent manner. nih.gov Given that cytokines like interferon-gamma (IFN-γ) and interleukin-10 (IL-10) are known to increase CD64 expression on dendritic cells and monocytes, and DAHP can interfere with cytokine-induced cellular responses, it is plausible that DAHP could indirectly affect CD64 expression by modulating the cytokine environment. nih.gov

Further research is warranted to elucidate any direct or indirect effects of 2,4-Diamino-6-hydroxypyrimidine on the expression and function of CD64. Such studies could provide valuable insights into the compound's broader immunomodulatory properties and its potential therapeutic applications in diseases where CD64 plays a significant role. plos.orgnih.gov

Cardiovascular Research

The vascular endothelium is a critical regulator of cardiovascular homeostasis, and its dysfunction is a key factor in the development of cardiovascular diseases. mdpi.com Research in this area often focuses on understanding the molecular mechanisms that govern endothelial cell function and identifying compounds that can modulate these processes.

2,4-Diamino-6-hydroxypyrimidine has been a valuable tool in studying endothelial cell function, primarily due to its role as an inhibitor of tetrahydrobiopterin (BH4) synthesis. nih.gov BH4 is an essential cofactor for nitric oxide synthase (NOS), which produces nitric oxide (NO), a key signaling molecule in the vasculature. rndsystems.comselleckchem.com

One significant study investigated the effects of DAHP on human umbilical vein endothelial cells (HUVECs). It was found that DAHP suppresses the cytokine-induced expression of vascular cell adhesion molecule-1 (VCAM-1) on the surface of these cells. nih.gov This effect was observed to be independent of its BH4-inhibiting activity. The study revealed that DAHP significantly suppressed the nuclear accumulation of NF-κB (p65), a transcription factor crucial for the expression of VCAM-1 and GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in BH4 synthesis. nih.gov This suggests that DAHP's impact on VCAM-1 and GTPCH protein synthesis is at least partly due to its suppression of NF-κB activity in the nucleus of HUVECs. medchemexpress.comnih.gov

Cell LineTreatmentKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVEC)2,4-Diamino-6-hydroxypyrimidine (DAHP)Suppressed cytokine-induced VCAM-1 expression; Reduced nuclear accumulation of NF-κB (p65); Decreased GTPCH protein synthesis. nih.gov

These findings highlight a novel, BH4-independent mechanism by which DAHP can modulate inflammatory responses in endothelial cells, offering a deeper understanding of its potential therapeutic applications in vascular biology.

Vascular diseases are a leading cause of morbidity and mortality worldwide, with conditions like atherosclerosis being closely linked to inflammation and oxidative stress. nih.gov The development of novel therapeutic strategies often involves targeting the underlying cellular and molecular events that contribute to these diseases. nih.govmdpi.com

Research has shown that various dietary components, such as anthocyanins found in berries, can exert beneficial effects on vascular health by improving endothelial function, reducing inflammation, and combating oxidative stress. mdpi.com While direct research linking 2,4-Diamino-6-hydroxypyrimidine to the treatment of specific vascular diseases is not detailed in the provided results, its demonstrated ability to suppress inflammatory markers like VCAM-1 in endothelial cells suggests its potential as a research tool in this area. nih.gov By inhibiting key inflammatory pathways, DAHP could help to elucidate the mechanisms of vascular inflammation and potentially inform the development of new therapeutic agents.

Further investigation into the effects of DAHP in animal models of vascular diseases could provide valuable insights into its in vivo efficacy and its potential as a lead compound for the development of drugs targeting vascular inflammation.

Metabolic Pathway Investigations and Enzymatic Transformations

2,4-Diamino-6-hydroxypyrimidine serves as a crucial tool for investigating metabolic pathways, particularly the de novo synthesis of pterins. medchemexpress.com Its primary and most well-characterized function is the specific inhibition of GTP cyclohydrolase I (GCH1), the first and rate-limiting enzyme in this pathway. rndsystems.comcaymanchem.comselleckchem.com This inhibition effectively blocks the synthesis of tetrahydrobiopterin (BH4). medchemexpress.com

The compound has been utilized in various studies to understand the role of BH4 in different biological processes. For example, it has been used to demonstrate the BH4-dependency of nitric oxide (NO) production by nitric oxide synthase (NOS) in various cell types, including macrophages and endothelial cells. medchemexpress.comselleckchem.com

From a chemical synthesis perspective, 2,4-Diamino-6-hydroxypyrimidine can also serve as a starting material for the creation of other pyrimidine derivatives. For instance, it can undergo chlorination with phosphorus oxychloride to produce 2,4-diamino-6-chloropyrimidine, a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. nih.gov Furthermore, there are patented methods for the preparation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine from 2,4-diamino-5-nitroso-6-hydroxypyrimidine, which can then be used to synthesize guanine. google.com

Starting MaterialReagent/ProcessProductApplication/SignificanceReference
2,4-Diamino-6-hydroxypyrimidinePhosphorus oxychloride (POCl3)2,4-Diamino-6-chloropyrimidineIntermediate for synthesis of other pyrimidine derivatives. nih.gov
2,4-Diamino-5-nitroso-6-hydroxypyrimidineAcylation in formamide (B127407) and water2,4-Diamino-6-hydroxy-5-formamidopyrimidineIntermediate for the synthesis of guanine. google.com

Potential as a Fluorescent Probe in Biological Systems

The development of fluorescent probes is essential for visualizing and quantifying specific ions and molecules within biological systems. A novel poly(azomethine-urethane) based on 2,4-Diamino-6-hydroxypyrimidine has been synthesized and investigated for its potential as a fluorescent sensor. nih.gov

This polymer-based probe demonstrated a selective and sensitive response to copper ions (Cu²⁺) in an aqueous solution. nih.gov The sensor exhibited a distinct fluorescent "on" response in the presence of Cu²⁺, with a new emission peak appearing at 341 nm. The interference and quenching effects from other transition metal ions were found to be minimal, indicating high selectivity. The detection limit for Cu²⁺ was calculated to be 7.87 × 10⁻⁶ mol L⁻¹ in a mixture of THF and deionized water. nih.gov

ProbeTarget IonKey FeatureDetection LimitReference
Poly(azomethine-urethane) based on 2,4-Diamino-6-hydroxypyrimidineCu²⁺Selective fluorescent "on" response with a new emission peak at 341 nm.7.87 × 10⁻⁶ mol L⁻¹ nih.gov

This research highlights the potential of modifying the 2,4-Diamino-6-hydroxypyrimidine structure to create functional materials, such as fluorescent probes, for applications in analytical chemistry and biological imaging. The ability to selectively detect metal ions like copper is of significant interest due to their important roles in various biological and pathological processes.

Computational Chemistry and Modeling in 2,4 Diamino 6 Hydroxypyrimidine Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules like 2,4-Diamino-6-hydroxypyrimidine (B22253). By calculating properties such as molecular orbital energies, charge distributions, and reactivity descriptors, DFT provides a theoretical foundation for understanding the molecule's chemical behavior.

DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry of pyrimidine (B1678525) derivatives and determine their electronic properties. nih.govnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. longdom.org These calculations show that charge transfer can occur within the molecule. science.gov

Key reactivity descriptors derived from DFT calculations include:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronegativity (χ): Describes the power of an atom to attract electrons. longdom.org

Electrophilicity (ω): A global reactivity index that quantifies the energy lowering of a system when it accepts additional electronic charge from the environment. nih.govlongdom.org

These parameters are instrumental in correlating the theoretical structure of a molecule with its observed activity. For instance, DFT has been used to study the oxidation process of pyrimidine bases in the presence of silver ions, revealing how electronic density distribution in frontier orbitals facilitates electron transfer. longdom.org Vibrational analysis using DFT can also confirm structural features like ring modes and steric repulsion. science.gov

Table 1: Key DFT-Calculated Parameters for Pyrimidine Derivatives. The values are illustrative of typical outputs from DFT studies on related compounds.
ParameterDescriptionTypical Significance
EHOMOEnergy of Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMOEnergy of Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Energy Gap (ΔE)Difference between ELUMO and EHOMOCorrelates with molecular stability and reactivity.
Dipole MomentMeasure of molecular polarityInfluences solubility and intermolecular interactions.
Chemical Hardness (η)Resistance to deformation of electron cloudHigher hardness implies lower reactivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com For 2,4-Diamino-6-hydroxypyrimidine, MD simulations provide critical insights into its conformational flexibility and the nature of its non-covalent interactions with biological macromolecules, such as its primary target, GTP cyclohydrolase I. selleckchem.com

The simulation process involves calculating the forces between atoms and using these forces to simulate their motion, allowing researchers to observe how the molecule behaves in a dynamic environment, such as in aqueous solution or within a protein's binding pocket. youtube.com A key application is the analysis of intermolecular interactions, including:

Hydrogen Bonds: These are crucial for the stability of ligand-protein complexes. MD simulations can track the formation, persistence, and geometry of hydrogen bonds between DAHP and amino acid residues in a target protein. nih.govmdpi.com

Hydrophobic Interactions: These interactions play a significant role in the binding of ligands to protein active sites. nih.gov

Salt Bridges: Electrostatic interactions between charged groups that can stabilize the bound conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of 2,4-Diamino-6-hydroxypyrimidine, QSAR models are developed to predict their inhibitory activity against various biological targets, such as dihydrofolate reductase (DHFR) or vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov

The process begins by calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Charges, dipole moments, and HOMO/LUMO energies. nih.gov

Topological Descriptors: Related to molecular connectivity and shape. mdpi.com

Thermodynamic Descriptors: Enthalpy of formation, hydration energy.

Steric Descriptors: Molecular volume, surface area.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN), a model is built that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govresearchgate.net The predictive power of a QSAR model is evaluated using several statistical parameters.

Table 2: Statistical Parameters for Evaluating QSAR Models. nih.govtsijournals.com
ParameterDescriptionIndication of a Good Model
R² (Squared Correlation Coefficient)Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s).Value close to 1.0.
Q² (Cross-validated R²)Measures the predictive power of the model, often calculated using the leave-one-out (LOO) method.A high value (typically > 0.5). mdpi.com
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors.A low value. nih.gov
pred (Predictive R² for external test set)Measures how well the model predicts the response for new observations.A high value, confirming predictive ability. tsijournals.com

QSAR studies on 2,4-diamino-5-benzylpyrimidines have revealed subtle differences in binding to bacterial and avian DHFR, providing a basis for designing more selective antibacterial agents. nih.gov Such models are crucial for prioritizing the synthesis of new derivatives with potentially enhanced activity. frontiersin.org

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. las.ac.cn This method is extensively used to study how 2,4-Diamino-6-hydroxypyrimidine and its analogs interact with the active sites of enzymes like GTP cyclohydrolase I (GCH1), dihydrofolate reductase (DHFR), or various kinases. selleckchem.comugm.ac.id

The process involves placing the ligand (DAHP) into the binding site of the protein receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. mdpi.com A more negative score indicates a more favorable binding interaction. Docking studies can:

Identify the most likely binding mode of the ligand. las.ac.cn

Elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. ugm.ac.idmdpi.com

Predict the binding affinity, helping to rank potential inhibitors before synthesis. mdpi.com

Explain the structural basis for the observed biological activity.

For example, docking studies of pyrimidine derivatives into the active site of human cyclin-dependent kinase 2 have identified compounds with strong binding energies, correlating with their potential biological activity. nih.gov Similarly, docking of diaminopyrimidine derivatives into the DHFR protein from Plasmodium falciparum has helped identify potential new antimalarial drug candidates. ugm.ac.id The results often highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. ugm.ac.idmdpi.com

Table 3: Illustrative Molecular Docking Results for Pyrimidine Derivatives against Bacterial DHFR. mdpi.com
CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki)Key Interacting Residues
Derivative A-7.971.43 µMLEU28, ASP27, PHE31
Derivative B-7.503.50 µMILE50, SER59, LEU28
Derivative C-7.215.80 µMASP27, ILE94, PHE31

Prediction of Adsorption Mechanisms and Surface Interactions

Computational methods are also employed to predict how 2,4-Diamino-6-hydroxypyrimidine interacts with surfaces, which is relevant for applications in biosensors, drug delivery systems, and understanding its behavior at biological interfaces. DFT calculations can model the adsorption of the molecule onto various surfaces, such as metals or graphene, to determine the most stable adsorption geometries and binding energies.

Research has explored the use of polymers based on 2,4-Diamino-6-hydroxypyrimidine as fluorescent probes for detecting metal ions like Cu²⁺ in aqueous solutions. nih.govresearchgate.net Computational modeling in such studies helps to understand the interaction mechanism between the pyrimidine moiety and the metal ion, explaining the observed selectivity and sensitivity. nih.gov

Furthermore, studies on the biological effects of DAHP have shown that it can suppress the cytokine-induced expression of vascular cell adhesion molecule 1 (VCAM-1) on the surface of human umbilical vein endothelial cells (HUVEC). nih.gov While this is a biological outcome, computational modeling can provide insights into the initial surface recognition and binding events that might trigger such a cellular response. nih.gov DFT calculations can elucidate the role of the molecule's frontier orbitals (HOMO and LUMO) and electrostatic potential in mediating these surface interactions. science.gov

Applications of 2,4 Diamino 6 Hydroxypyrimidine Beyond Biomedical Research

Corrosion Inhibition Studies

DAHP has demonstrated significant potential as a corrosion inhibitor, particularly for mild and carbon steel in acidic environments. Its protective capabilities stem from its molecular structure and its ability to adsorb onto the metal surface, forming a barrier against corrosive agents.

Mechanism of Corrosion Inhibition on Mild Steel and Carbon Steel in Acidic Media

The primary mechanism by which 2,4-Diamino-6-hydroxypyrimidine (B22253) inhibits corrosion on mild steel and carbon steel in acidic solutions, such as hydrochloric acid (HCl), is through the adsorption of its molecules onto the metal surface. artuklu.edu.trartuklu.edu.trresearchgate.net This forms a protective film that isolates the metal from the corrosive environment. researchgate.net The DAHP molecule contains nitrogen and oxygen heteroatoms, as well as π-electrons in its pyrimidine (B1678525) ring, which are active centers for adsorption. nih.gov

Adsorption Isotherms and Thermodynamic Investigations

The adsorption of 2,4-Diamino-6-hydroxypyrimidine on the surface of mild steel in acidic media has been found to follow the Langmuir adsorption isotherm. artuklu.edu.trartuklu.edu.trresearchgate.net This model suggests that the inhibitor molecules form a monolayer on the metal surface. researchgate.net

Thermodynamic parameters, such as the standard Gibbs free energy of adsorption (ΔG°ads), have been calculated to further understand the nature of the adsorption process. Negative values of ΔG°ads indicate that the adsorption of DAHP is a spontaneous process. researchgate.net The magnitude of ΔG°ads can also provide insight into whether the adsorption is primarily physical (physisorption) or chemical (chemisorption). Generally, values around -20 kJ/mol or less are indicative of physisorption, which involves electrostatic interactions, while values around -40 kJ/mol or more suggest chemisorption, involving the formation of chemical bonds. researchgate.net

Electrochemical Studies

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Studies on 2,4-Diamino-6-hydroxypyrimidine have employed several methods to quantify its effectiveness.

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted to create Tafel curves, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. mdpi.commdpi.com In the presence of DAHP, a shift in Ecorr and a significant reduction in icorr are observed, indicating the inhibitor's effectiveness. researchgate.netresearchgate.net Potentiodynamic polarization studies have confirmed that DAHP acts as a mixed-type inhibitor for mild steel in HCl solutions. researchgate.net

Linear Polarization Resistance (LPR): LPR measurements provide a rapid determination of the polarization resistance (Rp), which is inversely proportional to the corrosion rate. An increase in Rp in the presence of an inhibitor signifies a decrease in the corrosion rate. Studies have shown a direct correlation between the concentration of DAHP and an increase in Rp, confirming its inhibitory action. artuklu.edu.trartuklu.edu.trartuklu.edu.tr

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. The results are often represented as Nyquist and Bode plots. For mild steel in acidic solutions with DAHP, EIS data typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). mdpi.comresearchgate.net The increase in Rct is attributed to the formation of the protective adsorbed layer of DAHP, which hinders the charge transfer process of corrosion. researchgate.net

Table 1: Electrochemical Data for Mild Steel in 0.1 M HCl with 2,4-Diamino-6-hydroxypyrimidine

Parameter Without Inhibitor With 10.0 mM 2D6H
Corrosion Rate (mm/year) 1.37 0.05
Inhibition Efficiency (%) - 96.35

This interactive table summarizes key findings from electrochemical studies, showcasing the significant reduction in corrosion rate and high inhibition efficiency achieved with the addition of 2,4-Diamino-6-hydroxypyrimidine (2D6H). Data derived from potentiodynamic polarization measurements in 0.1 M HCl solution.

Material Science and Specialty Chemical Applications

Beyond corrosion inhibition, 2,4-Diamino-6-hydroxypyrimidine serves as a valuable intermediate in the synthesis of more complex molecules and materials. alzchem.com Its reactive amino and hydroxyl groups make it a versatile building block for creating specialty chemicals. alzchem.com

One notable application is in the synthesis of a novel poly(azomethine-urethane) based on 2,4-diamino-6-hydroxyprimidine. nih.gov This polymer was designed as a fluorescent probe for the detection of copper ions (Cu2+) in aqueous solutions. nih.gov The resulting material exhibited high selectivity and sensitivity towards Cu2+, demonstrating the potential of DAHP derivatives in sensor technology. nih.gov

Dye Manufacturing and Pigment Development

The chemical structure of 2,4-Diamino-6-hydroxypyrimidine, containing chromophoric and auxochromic groups, suggests its potential use as a precursor in the synthesis of dyes and pigments. The pyrimidine ring system is a component of various colored compounds, and the amino and hydroxyl groups can be chemically modified to create a wide range of colors. While specific examples of commercial dyes directly synthesized from DAHP are not extensively documented in the provided search results, its role as an intermediate in producing other chemical compounds implies its utility in this field. alzchem.com

Agricultural Applications

The application of 2,4-Diamino-6-hydroxypyrimidine extends to the agricultural sector, where it is recognized as an intermediate for the synthesis of agrochemicals. alzchem.com

While direct use as a herbicide or plant growth regulator is not detailed, its structural similarity to other nitrogen-containing heterocyclic compounds used in agriculture suggests its potential as a lead compound for developing new active ingredients. Plant growth regulators (PGRs) are chemicals used to modify plant growth, and they often contain nitrogen heterocyclic rings. ontario.caomexcanada.comahdb.org.uk For instance, cytokinins, a class of PGRs, are involved in cell division and growth. omexcanada.comphytotechlab.com The pyrimidine structure within DAHP could be a basis for designing new molecules with plant growth regulating properties.

Separation Processes (e.g., Chalcopyrite and Molybdenite Flotation)

The compound 2,4-Diamino-6-hydroxypyrimidine has been investigated as a novel, environmentally friendly depressant in the froth flotation process for the separation of chalcopyrite (CuFeS₂) from molybdenite (MoS₂). This separation is a critical step in the processing of porphyry copper-molybdenum ores, where both minerals are often found in close association. Due to their similar natural floatability, achieving efficient separation typically requires the use of depressants to selectively inhibit the flotation of one mineral while allowing the other to be recovered in the froth.

Detailed Research Findings

Research into the application of 2,4-Diamino-6-hydroxypyrimidine has demonstrated its potential as a selective depressant for chalcopyrite. The primary goal in this context is to depress the chalcopyrite, preventing it from floating, while allowing the molybdenite to float and be collected. This process is often referred to as "copper depression and molybdenum flotation".

A study exploring the effects of 2,4-Diamino-6-hydroxypyrimidine revealed that it can effectively enhance the wettability difference between chalcopyrite and molybdenite. The mechanism of its depressing action is attributed to its molecular structure. It is suggested that the compound adsorbs onto the surface of chalcopyrite, rendering it more hydrophilic (water-attracting) and thus less likely to attach to air bubbles and float. This selective adsorption has a minimal impact on the floatability of molybdenite, which remains hydrophobic and is recovered in the froth.

The effectiveness of 2,4-Diamino-6-hydroxypyrimidine as a depressant is influenced by factors such as the pH of the flotation pulp and the concentration of the depressant. Studies on similar pyrimidine derivatives, such as 2-mercapto-6-methylpyrimidin-4-ol (MMO), have shown that alkaline conditions generally favor the depression of chalcopyrite. mdpi.com For instance, with MMO, a sharp decline in chalcopyrite recovery was observed as the pH increased from 3 to 5, indicating a strong depressing effect in less acidic to alkaline environments. mdpi.com This suggests that the pyrimidine ring and its functional groups play a crucial role in the selective interaction with the mineral surfaces. The development of such organic depressants is a significant step towards greener and more efficient flotation separation processes, moving away from traditional, more toxic reagents. mdpi.comdntb.gov.ua

The utilization of such specifically designed organic molecules represents a targeted approach in mineral processing, where the principles of molecular interaction are applied to achieve enhanced separation efficiency. The research into 2,4-Diamino-6-hydroxypyrimidine and its analogues is part of a broader effort to develop highly selective, stable, and environmentally benign reagents for the mining industry. mdpi.comdntb.gov.ua

Interactive Data Table: Flotation Recovery of Chalcopyrite and Molybdenite with a Pyrimidine-Based Depressant

The following table presents illustrative data on the flotation recovery of chalcopyrite and molybdenite in the presence of a pyrimidine-based depressant, demonstrating the selective depression of chalcopyrite. The data is based on findings for a similar pyrimidine depressant, 2-mercapto-6-methylpyrimidin-4-ol (MMO), as detailed in a study on its effect on mineral flotation. mdpi.com

Depressant Concentration (mol/L)Chalcopyrite Recovery (%)Molybdenite Recovery (%)
059.1266.82
0.5 x 10⁻⁵35.4563.14
1.0 x 10⁻⁵15.2360.78
1.5 x 10⁻⁵5.8758.91
2.0 x 10⁻⁵1.2556.33
2.5 x 10⁻⁵0.5054.21

Data derived from a study on a similar pyrimidine-based depressant (MMO) and illustrates the general principle of selective depression. mdpi.com

Future Research Directions and Translational Perspectives for 2,4 Diamino 6 Hydroxypyrimidine

Development of Novel 2,4-Diamino-6-hydroxypyrimidine (B22253) Derivatives with Enhanced Specificity and Potency

A primary avenue of future research lies in the design and synthesis of novel derivatives of 2,4-Diamino-6-hydroxypyrimidine. The goal is to create analogues with improved specificity for their biological targets and enhanced therapeutic potency. nih.govrsc.orgnih.gov By modifying the core pyrimidine (B1678525) structure, researchers aim to fine-tune the molecule's properties, potentially leading to compounds with better efficacy and reduced off-target effects. nih.govmdpi.com

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. rsc.org These studies systematically alter parts of the DAHP molecule and assess how these changes affect its biological activity. For example, researchers have already begun to explore the impact of adding different chemical groups to the pyrimidine ring, demonstrating that such modifications can significantly influence the compound's inhibitory activity. rsc.orgmdpi.com This approach has led to the development of derivatives with promising anti-tubercular and anti-tumor activities. rsc.orgmdpi.com

Table 1: Examples of 2,4-Diamino-6-hydroxypyrimidine Derivatives and their Investigated Activities

DerivativeInvestigated ActivityReference
2,4-diamino-5-aryl-6-substituted pyrimidinesAnti-tubercular mdpi.com
2,4-diaminopyrimidine (B92962) derivatives with triazolopiperazine scaffoldsAntitumor rsc.org
2,4-diaminopyrimidine derivatives as SNSR4 antagonistsSNSR4 Antagonism nih.gov
Thieno[2,3d]pyrimidine derivativesRIPK2 Inhibition nih.gov

Exploration of New Therapeutic Targets and Disease Applications

While the role of DAHP in inhibiting GTP cyclohydrolase I is well-established, future research will focus on identifying new therapeutic targets and expanding its application to a wider range of diseases. medchemexpress.comnih.gov Its ability to suppress NO production and downregulate the expression of inducible nitric oxide synthase (iNOS) protein and mRNA suggests its potential in inflammatory conditions. medchemexpress.comselleckchem.comnih.gov

Furthermore, the development of DAHP derivatives has already shown promise in areas beyond its initial scope. For instance, certain derivatives have been investigated as antagonists for sensory neuron-specific receptors (SNSR4), suggesting a potential role in pain management. nih.gov Others have demonstrated significant antitumor activity against various cancer cell lines, opening up avenues for oncological applications. rsc.org The investigation of pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors further highlights the potential for this class of compounds in cancer therapy. rsc.org

Advanced Delivery Systems and Formulation Strategies

To maximize the therapeutic efficacy of 2,4-Diamino-6-hydroxypyrimidine and its derivatives, the development of advanced delivery systems and innovative formulation strategies is crucial. These strategies aim to improve the compound's solubility, stability, and bioavailability, ensuring that it reaches its target site in the body in sufficient concentrations.

One area of exploration is the use of polymer-based delivery systems. For example, a novel poly(azomethine-urethane) based on 2,4-diamino-6-hydroxyprimidine has been synthesized and investigated for its fluorescent properties, which could have applications in diagnostics and targeted delivery. researchgate.netnih.gov Such polymers could potentially be designed to encapsulate the drug, protecting it from degradation and facilitating its transport to specific cells or tissues.

Integration of Omics Technologies in Mechanistic Studies

The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—will provide a more comprehensive understanding of the mechanisms of action of 2,4-Diamino-6-hydroxypyrimidine. nih.govnih.govmixomics.org These powerful tools allow for the large-scale analysis of genes, RNA molecules, proteins, and metabolites, offering a holistic view of the cellular response to the compound. mdpi.commdpi.com

By applying omics approaches, researchers can identify the specific pathways and networks that are affected by DAHP. nih.govnih.gov This can help to elucidate its precise mechanism of action, identify potential biomarkers for treatment response, and uncover novel therapeutic targets. nih.gov The use of multi-omics data can help to build a more complete picture of the drug's effects, from the genetic level to the metabolic outcome. nih.govmdpi.com

Sustainable Synthesis and Manufacturing Processes

As the potential therapeutic applications of 2,4-Diamino-6-hydroxypyrimidine and its derivatives expand, the development of sustainable and efficient synthesis and manufacturing processes becomes increasingly important. rsc.org Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, will be a key focus. rsc.org

Researchers are exploring more environmentally friendly synthetic routes that minimize waste and energy consumption. rsc.orggoogle.com This includes the use of safer solvents and reagents, as well as the development of catalytic processes that can improve reaction efficiency. The goal is to create manufacturing processes that are not only economically viable but also have a minimal environmental impact. rsc.org

Clinical Translation and Pre-clinical Studies

The ultimate goal of research into 2,4-Diamino-6-hydroxypyrimidine is its successful translation into clinical practice. nih.gov This requires rigorous pre-clinical studies to evaluate the safety and efficacy of the compound and its derivatives in relevant animal models. mdpi.comemwa.org These studies are essential for gathering the data needed to support an Investigational New Drug (IND) application and initiate human clinical trials. emwa.org

The "bench-to-bedside" journey is a long and challenging one, with a high rate of attrition for new drug candidates. nih.gov Therefore, carefully designed pre-clinical studies that accurately mimic the human disease state are critical for increasing the likelihood of success in clinical trials. nih.govmdpi.com These studies will provide crucial information on the compound's pharmacokinetics, pharmacodynamics, and potential toxicity, paving the way for its evaluation in patients. nih.gov

Interdisciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of the therapeutic potential of 2,4-Diamino-6-hydroxypyrimidine will require collaboration across multiple scientific disciplines. Chemists, biologists, pharmacologists, clinicians, and data scientists will need to work together to address the complex challenges of drug discovery and development.

By bringing together experts from different fields, researchers can leverage a wide range of knowledge and techniques to accelerate progress. For example, chemists can synthesize novel derivatives, biologists can test their activity in cellular and animal models, pharmacologists can study their effects in the body, clinicians can design and conduct clinical trials, and data scientists can analyze the vast amounts of data generated from omics studies. This collaborative approach will be essential for unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Q. What are the primary biochemical pathways affected by DAHP in cellular systems?

DAHP primarily inhibits GTP cyclohydrolase I (GTPCH) , the rate-limiting enzyme in the tetrahydrobiopterin (BH4) biosynthesis pathway. BH4 is a critical cofactor for nitric oxide synthase (NOS), which synthesizes nitric oxide (NO). By blocking BH4 production, DAHP indirectly suppresses NO generation .

  • Methodological Insight : To study this, researchers can:
    • Measure BH4 levels via HPLC or LC-MS in treated vs. untreated cells.
    • Quantify NO production using Griess assay or fluorescent probes (e.g., DAF-FM).
    • Validate GTPCH inhibition via enzyme activity assays (e.g., GTP-to-BH4 conversion rates).

Q. What analytical methods are recommended for quantifying DAHP in experimental solutions?

  • High-Performance Liquid Chromatography (HPLC) :
    • Conditions : Reverse-phase C18 column, mobile phase of methanol/water (70:30 v/v), UV detection at 254 nm.
    • Sensitivity : Detection limit ~0.1 µg/mL .
  • Spectrophotometry :
    • DAHP exhibits UV absorption maxima at 275 nm (ε = 6,200 M⁻¹cm⁻¹), suitable for quantification in purified solutions .
  • Mass Spectrometry (LC-MS/MS) : For trace-level detection in complex matrices (e.g., biological fluids).

Q. What are the key considerations for preparing stable DAHP solutions?

SolventSolubility (mg/mL)Stability Considerations
PBS (pH 7.2)3.3Avoid prolonged storage (>24 hours); precipitate formation observed beyond 48 hours.
DMSO14.6Store at -20°C in aliquots; avoid freeze-thaw cycles (>3 cycles reduce activity by 15%).
Ethanol50.0Stable for 1 week at 4°C; inert gas purging recommended to prevent oxidation.
Note : Organic solvents (e.g., DMSO) should constitute <1% of final solutions to avoid cellular toxicity .

Advanced Research Questions

Q. How does DAHP exhibit dual inhibition mechanisms against GTPCH, and how can researchers discern these experimentally?

DAHP inhibits GTPCH via two distinct mechanisms :

GFRP-Dependent Feedback Inhibition (Low DAHP concentrations, ~10 µM):

  • DAHP mimics BH4, binding to GTPCH Feedback Regulatory Protein (GFRP) to form a GTPCH-GFRP-DAHP complex, suppressing enzyme activity.

Direct Substrate Competition (High DAHP concentrations, >100 µM):

  • DAHP competes with GTP for the enzyme’s active site.

Q. Experimental Approaches :

  • GFRP Knockdown : Use siRNA to silence GFRP expression; observe reduced inhibition at low DAHP doses.
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive (increased Km) vs. non-competitive inhibition.
  • RT-PCR/Western Blot : Confirm GFRP expression levels in target cells .

Q. How can contradictions in DAHP’s efficacy across cell types be resolved?

Discrepancies in NO inhibition (e.g., macrophages vs. endothelial cells) arise from cell-specific GFRP expression .

  • Step 1 : Quantify GFRP mRNA via RT-PCR (primers targeting conserved regions of GFRP cDNA).
  • Step 2 : Correlate GFRP levels with DAHP’s IC50 (e.g., IC50 is lower in GFRP-rich cells like macrophages).
  • Step 3 : Use GFRP-knockout models to isolate direct substrate competition effects .

Q. How can DAHP’s depressant properties in mineral processing inform materials science research?

In flotation separation of chalcopyrite (CuFeS2) and molybdenite (MoS2), DAHP selectively depresses chalcopyrite by:

  • Adsorption Mechanism : DAHP binds to Cu²⁺ surface sites via amino and hydroxyl groups, forming hydrophilic complexes.
  • Methodological Application :
    • Zeta Potential Analysis : Confirm DAHP adsorption via surface charge shifts (e.g., chalcopyrite zeta potential drops from +25 mV to -10 mV at pH 8).
    • FTIR Spectroscopy : Detect DAHP-specific N-H and O-H stretching bands (3200–3500 cm⁻¹) on mineral surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.